N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to the nitrogen of an acetamide backbone, with a 6-fluoro-substituted indole moiety at the α-position.
Properties
Molecular Formula |
C18H17FN2O3 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C18H17FN2O3/c1-23-14-5-6-17(24-2)15(10-14)20-18(22)11-21-8-7-12-3-4-13(19)9-16(12)21/h3-10H,11H2,1-2H3,(H,20,22) |
InChI Key |
TXGRQBHUSCULLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the 2,5-dimethoxyphenyl intermediate: This can be achieved through the methoxylation of a phenyl precursor.
Synthesis of the 6-fluoro-1H-indole intermediate: This step may involve the fluorination of an indole precursor.
Coupling reaction: The two intermediates are then coupled using an acylation reaction to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at the indole moiety and methoxy groups. Key findings include:
-
Indole Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the indole’s pyrrole ring to form a quinoline derivative. Chromium trioxide (CrO₃) selectively targets the C-2 position of the indole, generating a ketone intermediate.
-
Demethylation : Strong oxidizing agents like boron tribromide (BBr₃) cleave methoxy groups to hydroxyl groups, producing N-(2,5-dihydroxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide.
Table 1: Oxidation Reaction Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80°C | Quinoline derivative | 62 |
| CrO₃ | Acetic acid, 50°C | 2-Ketoindoleacetamide | 45 |
| BBr₃ | DCM, 0°C | Demethylated product | 78 |
Reduction Reactions
Reduction primarily affects the acetamide and indole groups:
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a methylamine derivative, yielding N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)ethylamine.
-
Indole Saturation : Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring, forming a tetrahydroindole analog .
Substitution Reactions
The fluorine atom at the indole’s 6-position and methoxy groups participate in nucleophilic and electrophilic substitutions:
-
Fluorine Displacement : Reaction with sodium methoxide (NaOMe) replaces fluorine with methoxy, forming N-(2,5-dimethoxyphenyl)-2-(6-methoxy-1H-indol-1-yl)acetamide .
-
Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the indole’s 4-position due to the electron-donating methoxy groups .
Table 2: Substituent Effects on Reactivity
| Substituent (Indole Position) | Reaction Rate (Relative to Parent Compound) |
|---|---|
| -F (6-position) | 1.0 (Baseline) |
| -Cl (6-position) | 0.8 |
| -Br (6-position) | 0.6 |
| -OCH₃ (6-position) | 1.2 |
Hydrolysis Reactions
-
Acid-Catalyzed Hydrolysis : Concentrated HCl cleaves the acetamide bond, producing 2-(6-fluoro-1H-indol-1-yl)acetic acid and 2,5-dimethoxyaniline.
-
Base-Mediated Hydrolysis : NaOH in ethanol yields the sodium salt of the carboxylic acid.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl groups to the indole’s 3-position. For example, reaction with phenylboronic acid forms N-(2,5-dimethoxyphenyl)-2-(6-fluoro-3-phenyl-1H-indol-1-yl)acetamide .
Comparative Reactivity Insights
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is , with a molecular weight of approximately 328.3 g/mol. The compound features a complex structure that includes a dimethoxyphenyl group and a fluorinated indole moiety, which are significant for its biological activity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing indole structures have shown promising cytotoxic effects against various cancer cell lines. In particular, compounds with similar configurations have demonstrated IC50 values indicating potent activity against Hep-2 and P815 cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3,5-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide | Hep-2 | 3.25 |
| N-(4-methylpiperazin-1-yl)-4-(pyridine-4-yl)-1H-pyrazole | A375 | 4.20 |
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 1.88 |
2. Neuropharmacological Effects
Fluorinated indoles have been studied for their neuropharmacological effects, including potential antidepressant and anxiolytic properties. The presence of fluorine in the structure can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .
3. Anti-inflammatory Properties
Compounds with similar structural motifs have also been investigated for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of specific enzymes like cyclooxygenases (COX) has been observed in related indole derivatives .
Case Studies
Case Study 1: Anticancer Research
A study conducted on a series of fluorinated indole derivatives revealed that modifications at the indole position significantly affected anticancer activity. The study highlighted that introducing electron-withdrawing groups like fluorine enhanced the cytotoxicity against breast cancer cell lines .
Case Study 2: Neuropharmacological Investigation
In a neuropharmacological study, researchers synthesized several derivatives of this compound and evaluated their effects on anxiety-like behaviors in rodent models. The findings suggested that certain modifications led to a reduction in anxiety behaviors, indicating potential therapeutic use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
(a) 2-(6-Chloro-1H-Indol-1-yl)-N-(2,5-Dimethoxyphenyl)Acetamide
- Structural Difference : Replaces the 6-fluoro group with 6-chloro on the indole ring.
- Impact : Chlorine’s larger atomic radius and higher lipophilicity may alter binding kinetics and membrane permeability compared to fluorine. Molecular weight increases to 344.79 g/mol (vs. ~328.3 g/mol for the fluoro analog) .
- Synthesis : Similar synthetic routes (amide coupling), but yields and purification methods may vary based on halogen reactivity.
(b) N-(2,5-Dimethylphenyl)-2-(3-Formyl-Indol-1-yl)-Acetamide
- Structural Difference : Substitutes 2,5-dimethoxyphenyl with 2,5-dimethylphenyl and adds a formyl group at the indole 3-position.
- Molecular weight: 306.4 g/mol .
Benzothiazole-Based Analogues
(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide
- Structural Difference : Replaces indole with a 6-trifluoromethylbenzothiazole group.
- Impact : The benzothiazole core enhances aromatic stacking interactions, while the trifluoromethyl group increases metabolic resistance and lipophilicity. Molecular weight: ~396.38 g/mol (C18H15F3N2O3S) .
- Synthesis : Microwave-assisted coupling achieved 31% yield, suggesting efficient activation of the benzothiazole amine .
(b) N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-Dimethoxyphenyl)Acetamide
- Structural Difference : Substitutes trifluoromethyl with chlorine on the benzothiazole ring.
- Impact : Chlorine’s electronegativity may enhance dipole interactions but reduce lipophilicity compared to CF3. Molecular weight: ~378.83 g/mol (C17H14ClN2O3S) .
Dichlorophenyl and Pyrazolyl Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Structural Difference : Incorporates a 3,4-dichlorophenyl group and a pyrazolyl ring instead of indole.
- Crystallographic data reveal conformational flexibility (dihedral angles: 44.5°–77.5° between aromatic rings), which could influence binding pocket compatibility .
Comparative Data Table
Key Findings and Implications
Halogen Effects : Fluorine and chlorine at the indole 6-position modulate electronic properties and bioavailability. Fluorine’s smaller size may favor tighter target binding, while chlorine enhances lipophilicity .
Synthetic Efficiency : Microwave-assisted synthesis (e.g., benzothiazole derivatives) achieves moderate yields (31–37%), suggesting room for optimization in coupling reactions .
Conformational Flexibility : Dihedral angles in dichlorophenyl-pyrazolyl analogs highlight the role of steric effects in molecular recognition .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with related compounds.
Molecular Formula: C18H17FN2O3
Molecular Weight: 328.3 g/mol
IUPAC Name: N-(2,5-dimethoxyphenyl)-2-(6-fluoroindol-1-yl)acetamide
Canonical SMILES: COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of Intermediates:
- 2,5-Dimethoxyphenyl Intermediate: Achieved through methoxylation of a phenolic precursor.
- 6-Fluoro-1H-Indole Intermediate: Synthesized via fluorination of an indole precursor.
-
Coupling Reaction:
- The two intermediates are coupled using an acylation reaction to yield the final acetamide compound.
The biological activity of this compound is believed to be mediated through its interactions with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors involved in cellular signaling.
- Enzyme Inhibition: It could inhibit enzymes that play critical roles in metabolic pathways.
- Signaling Pathway Modulation: The compound may alter signaling pathways that are crucial for cell proliferation and survival.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 |
| Compound B | A431 (Skin Carcinoma) | 1.98 ± 1.22 |
The presence of electron-donating groups in the phenyl ring has been linked to increased cytotoxicity against various cancer cell lines .
Antibacterial and Antifungal Activity
In vitro studies have demonstrated antibacterial and antifungal activities for compounds with similar structures:
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | S. aureus | 2 |
| Antifungal | C. albicans | 4 |
These findings suggest that modifications in the molecular structure can enhance bioactivity against pathogens .
Comparative Studies
Comparative analyses with structurally related compounds have shown that the introduction of a fluorine atom enhances metabolic stability and alters biological activity:
| Compound Comparison | Key Differences | Biological Effect |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide | Chlorine instead of Fluorine | Lower potency |
| N-(2,5-dimethoxyphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide | Bromine instead of Fluorine | Similar activity |
The fluorinated derivative has demonstrated unique properties that may confer advantages in therapeutic applications .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Case Study 1: Antitumor Efficacy
A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent against specific cancers.
Case Study 2: Antibacterial Activity
In a comparative study against standard antibiotics, the compound exhibited superior activity against multi-drug resistant strains of bacteria, suggesting its potential utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(2,5-dimethoxyphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide?
- Methodology : A two-step approach is commonly employed:
Amide bond formation : React 6-fluoro-1H-indole with chloroacetyl chloride to yield 2-(6-fluoro-1H-indol-1-yl)acetic acid chloride.
Coupling with 2,5-dimethoxyaniline : Use a carbodiimide crosslinker (e.g., EDC/HCl) in dichloromethane under inert conditions to form the final acetamide. Triethylamine is added to neutralize HCl byproducts .
- Critical parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the purity and structural integrity of the compound be validated?
- Analytical techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- NMR : Confirm substituent positions via ¹H/¹³C-NMR (e.g., methoxy protons at δ ~3.7 ppm, indole aromatic protons at δ ~7.2–7.8 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (expected m/z ~383.3).
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Design considerations :
- Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assay with 1–100 µM concentration gradients.
- Enzyme inhibition : Screen for kinase or acetylcholinesterase activity via fluorometric/colorimetric kits. Include positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s conformational stability?
- Structural analysis :
- X-ray crystallography : Resolve dihedral angles between the indole and dimethoxyphenyl moieties. Compare with DFT-optimized geometries (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O) that stabilize crystal packing, as seen in related acetamide derivatives .
- Impact on bioactivity : Reduced planarity may hinder target binding, requiring MD simulations to assess ligand-protein dynamics.
Q. How can conflicting data on synthetic yields be resolved?
- Root cause analysis :
- Catalyst efficiency : Compare EDC vs. DCC coupling agents; EDC typically provides higher yields (~75%) due to reduced side reactions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase hydrolysis risk. Optimize via DoE (Design of Experiments) .
- Validation : Replicate reactions under controlled humidity/temperature; characterize intermediates via IR to detect unreacted starting materials.
Q. What strategies mitigate aggregation artifacts in bioactivity studies?
- Experimental controls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
